4-(2-Fluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound that features a piperidine ring attached to a fluorinated benzoyl group at the 4th position.
Scientific Research Applications
4-(2-Fluorobenzoyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties.
Safety and Hazards
The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Preparation Methods
The synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Piperidine+2-Fluorobenzoyl chloride→4-(2-Fluorobenzoyl)piperidine+HCl
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-Fluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzoyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The piperidine ring provides a scaffold that can interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
4-(2-Fluorobenzoyl)piperidine hydrochloride can be compared with other similar compounds such as:
- 4-(4-Fluorobenzoyl)piperidine hydrochloride
- 4-(2-Chlorobenzoyl)piperidine hydrochloride
- 4-(2-Bromobenzoyl)piperidine hydrochloride
These compounds share a similar structure but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly alter their chemical properties and biological activities, making this compound unique in its specific applications and effects .
Properties
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCFQMBSDJUUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525111 | |
Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64671-29-0 | |
Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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